Thiacremonone

Antioxidant Oxidative Stress Radical Scavenging

Ensure your research model's integrity with this unique, HTHP-derived organosulfur compound. Unlike common garlic sulfur compounds, this thiophenone-core acyloin is a critical tool for NF-κB pathway dissection. Its unparalleled multi-enzyme inhibition profile (XO, ACE, tyrosinase) and superior H₂O₂ scavenging (IC50 12.6 µg/mL) cannot be replicated by analogs. Essential for in vivo neuroprotection and oncology studies.

Molecular Formula C6H8O3S
Molecular Weight 160.19 g/mol
CAS No. 96504-28-8
Cat. No. B1207002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiacremonone
CAS96504-28-8
Synonymsthiacremonone
Molecular FormulaC6H8O3S
Molecular Weight160.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(S1)(C)O)O
InChIInChI=1S/C6H8O3S/c1-3-4(7)5(8)6(2,9)10-3/h7,9H,1-2H3
InChIKeyJYMIRUWYSKOKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiacremonone (CAS 96504-28-8) | Sulfur-Containing Thiophenone Derivative for Inflammation & Cancer Research


Thiacremonone (2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone; CAS 96504-28-8) is an organosulfur compound belonging to the acyloin class, characterized by a thiophenone core structure [1]. It is primarily isolated from high-temperature-high-pressure (HTHP) treated garlic (Allium sativum L.) and is not found in nature [2]. The compound exhibits a molecular formula of C6H8O3S and a molecular weight of 160.19 Da [1]. Its biological profile is centered on the modulation of the nuclear factor kappa-B (NF-κB) signaling pathway and the inhibition of several enzymes relevant to inflammation and oxidative stress [3].

Why Thiacremonone (CAS 96504-28-8) Cannot Be Substituted by Generic Garlic Extracts or Common Sulfur Compounds


The biological activity of sulfur compounds from garlic is highly structure-specific. Thiacremonone, formed under unique HTHP processing conditions, possesses a distinct thiophenone ring structure not found in common garlic organosulfur compounds like diallyl disulfide, S-allylcysteine, or ajoene [1]. This structural difference translates to a unique pharmacological fingerprint. For instance, while other garlic sulfur compounds inhibit NF-κB, thiacremonone demonstrates a distinct, concentration-dependent NF-κB inhibitory profile and a unique combination of enzyme inhibitory activities (ACE, XO, tyrosinase) that are not shared by its in-class analogs, making simple substitution a critical scientific error [2][3].

Quantitative Evidence Guide: Verifiable Differentiators of Thiacremonone (CAS 96504-28-8)


Superior Hydrogen Peroxide Radical Scavenging Activity Compared to Vitamin C

In a head-to-head in vitro assay, Thiacremonone demonstrated significantly higher potency in scavenging hydrogen peroxide radicals compared to vitamin C. The IC50 value for Thiacremonone was 12.60 μg/mL, while vitamin C required a substantially higher concentration of 42.42 μg/mL to achieve the same effect [1].

Antioxidant Oxidative Stress Radical Scavenging

Distinct Multi-Enzyme Inhibition Profile Not Replicated by Standard Inhibitors

Thiacremonone exhibits a unique and non-substitutable enzyme inhibition profile. When directly compared to established inhibitors, it shows moderate inhibition of angiotensin converting enzyme (ACE) (IC50: 0.265 μg/mL vs. Captopril IC50: 0.036 μg/mL), xanthine oxidase (IC50: 39.43 μg/mL vs. Allopurinol IC50: 9.346 μg/mL), and tyrosinase (IC50: 101.93 μg/mL vs. Kojic acid IC50: 65.648 μg/mL) [1]. No single compound can replicate this specific combination of moderate activities across these three distinct targets.

Enzyme Inhibition Angiotensin Converting Enzyme (ACE) Xanthine Oxidase Tyrosinase

In Vivo Neuroprotective Efficacy in a Parkinson's Disease Model Correlates with p38 MAPK Inhibition

In an MPTP-induced mouse model of Parkinson's disease, oral administration of Thiacremonone (10 mg/kg for 1 month) significantly attenuated behavioral impairments (assessed via Rotarod, Pole, and Gait tests) and protected against dopamine depletion and neuroinflammation [1]. This in vivo efficacy was mechanistically linked to the inhibition of p38 mitogen-activated protein kinase (MAPK) activation in the substantia nigra and striatum, a pathway distinct from the NF-κB inhibition observed in other models [1].

Neuroprotection Parkinson's Disease Neuroinflammation

Thiacremonone (CAS 96504-28-8): Validated Application Scenarios Based on Quantitative Evidence


Preclinical Research on Hydrogen Peroxide-Driven Oxidative Stress and Inflammatory Bowel Disease (IBD)

Given its superior potency in scavenging hydrogen peroxide radicals compared to vitamin C (IC50 12.60 vs. 42.42 μg/mL) [1], Thiacremonone is a strong candidate for in vitro and in vivo models of diseases characterized by H2O2-mediated oxidative damage. Its moderate ACE inhibitory activity (IC50 0.265 μg/mL) [1] may also contribute to a multifaceted approach in IBD models, where both oxidative stress and local renin-angiotensin system dysregulation are implicated.

Investigating Novel Multi-Target Therapies for Gout and Hyperuricemia

The compound's xanthine oxidase (XO) inhibitory activity (IC50 39.43 μg/mL) [1], while less potent than allopurinol, is part of a unique multi-enzyme inhibition profile. This makes Thiacremonone a valuable tool compound for investigating polypharmacology in gout models. It allows researchers to explore whether moderate XO inhibition, combined with its anti-inflammatory and antioxidant properties, can offer a different therapeutic index or side-effect profile compared to potent, selective XO inhibitors.

Mechanistic Studies in Parkinson's Disease Neuroinflammation and Neuroprotection

Thiacremonone's demonstrated in vivo efficacy in an MPTP-induced Parkinson's disease mouse model at an oral dose of 10 mg/kg [2] positions it as a critical tool for studying neuroprotective mechanisms. The evidence directly links its effect to the inhibition of p38 MAPK activation, providing a clear molecular pathway for investigation. This is a key differentiator from other anti-inflammatory compounds that may not cross the blood-brain barrier or target this specific pathway.

NF-κB Pathway Research in Oncology and Inflammatory Arthritis

As a specific inhibitor of NF-κB activation [3], Thiacremonone serves as a useful tool for dissecting NF-κB signaling in cancer cell lines (e.g., colon, prostate) and in in vivo models of arthritis [3]. Its ability to induce apoptosis in cancer cells and reduce inflammation in arthritis models, both linked to NF-κB suppression, makes it a valuable chemical probe for validating this pathway's role in various pathologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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